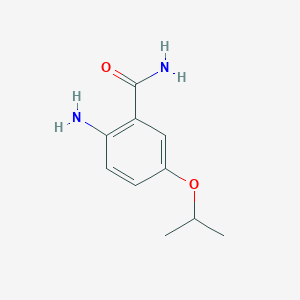

2-Amino-5-isopropoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-5-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) |

InChI Key |

ZZCYASUZRYBEQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)C(=O)N |

Origin of Product |

United States |

Synthesis and Physicochemical Properties

Synthetic Routes and Methodologies

While a specific, detailed synthesis for 2-Amino-5-isopropoxybenzamide is not prominently published, its structure lends itself to well-established synthetic strategies for 2-aminobenzamides. A common and logical pathway begins with a suitably substituted nitrobenzoic acid.

A plausible route would be:

Amidation: The starting material, 5-isopropoxy-2-nitrobenzoic acid, would first be converted to its corresponding amide, 5-isopropoxy-2-nitrobenzamide. This transformation can be achieved using standard amidation conditions, such as activation of the carboxylic acid with thionyl chloride (SOCl₂) or a coupling agent, followed by reaction with ammonia.

Reduction: The crucial step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This is a standard transformation in organic synthesis. A variety of reducing agents can be employed, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas. scielo.br This reduction yields the final product, this compound.

An alternative route for the synthesis of 2-aminobenzamide (B116534) derivatives involves the use of isatoic anhydride, which reacts with an amine to form the desired product through ring-opening and decarboxylation. nih.gov

Physicochemical Data

Detailed experimental physicochemical data for this compound is not widely available in public databases. However, some fundamental properties can be listed.

| Property | Data | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | bldpharm.com |

| Molecular Weight | 194.23 g/mol | bldpharm.com |

| Purity | ≥95% (as supplied by vendors) | aksci.com |

| CAS Number | 1249178-13-9 | aksci.com |

| Melting Point | No data available | |

| Solubility | No data available |

For comparison, the related compound 2-Amino-5-methoxybenzamide has a calculated topological polar surface area (TPSA) of 69.11 Ų and is predicted to have 2 hydrogen bond donors and 2 acceptors. ambeed.com The solubility of the parent 2-aminobenzamide scaffold increases in polar solvents and with temperature. solubilityofthings.com

Introduction of the Amino Group

Structural Elucidation and Spectroscopic Data

Specific, experimentally obtained spectroscopic data (NMR, IR, MS) for this compound are not present in peer-reviewed literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. thieme-connect.denih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns influenced by the amino, amide, and isopropoxy groups. Signals for the isopropoxy group would appear as a septet for the CH proton and a doublet for the two CH₃ groups in the aliphatic region. The protons of the primary amine (-NH₂) and amide (-CONH₂) would appear as broad singlets.

¹³C NMR: The carbon NMR would display ten unique signals corresponding to each carbon atom in the structure. This would include signals for the six aromatic carbons, the carbonyl carbon of the amide, and the three carbons of the isopropoxy group.

IR Spectroscopy: The infrared spectrum would be characterized by key absorption bands. Two distinct N-H stretching bands for the primary amine would be expected around 3300-3500 cm⁻¹. The N-H stretch of the primary amide would also appear in this region. A strong C=O (carbonyl) stretching band for the amide would be prominent around 1640-1680 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 194.23.

Pharmacological Profile Based on Preclinical Research

Mechanism of Action and Biological Targets

A comprehensive search of scientific literature and databases reveals no published studies detailing the mechanism of action or specific biological targets for 2-Amino-5-isopropoxybenzamide.

Role of the Isopropoxy Group in Ligand-Target Recognition

In Vitro and In Vivo Research Findings

There are currently no available in vitro or in vivo research findings for this compound in the public domain. Its biological activity has not been characterized.

Analysis of Electronic and Steric Effects of Ring Substituents

Potential Therapeutic Applications

Given the lack of preclinical pharmacological data, no potential therapeutic applications have been investigated or proposed for this compound.

Chemical Reactivity and Derivative Synthesis

Reactivity Profile and Key Reactive Sites

The chemical reactivity of 2-Amino-5-isopropoxybenzamide is dictated by its functional groups: the primary aromatic amine, the primary amide, and the electron-rich aromatic ring.

Aromatic Amine (-NH₂): This is a key reactive site. As a nucleophile, it can react with various electrophiles. Crucially, it can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and acid), forming a diazonium salt. This intermediate is highly reactive and can be used for cyclization reactions. scielo.brresearchgate.net

Amide (-CONH₂): The amide group is relatively stable but can participate in cyclization reactions, often in concert with the ortho-amino group.

Aromatic Ring: The benzene (B151609) ring is activated by the electron-donating amino and isopropoxy groups, making it susceptible to electrophilic aromatic substitution.

In Vitro Assays for Antimicrobial Properties

Synthesis of Analogues and Derivatives

The 2-aminobenzamide (B116534) scaffold is a versatile precursor for synthesizing a variety of heterocyclic compounds with potential biological activity.

Quinazolinones: One of the most common applications of 2-aminobenzamides is in the synthesis of quinazolinones. This can be achieved through a copper-catalyzed tandem reaction with tertiary amines or by direct condensation with various aldehydes. organic-chemistry.orgresearchgate.net

1,2,3-Benzotriazin-4-ones: The diazotization of the ortho-amino group, followed by intramolecular cyclization with the amide nitrogen, is a direct method to synthesize benzotriazinone derivatives. scielo.br

1,4-Benzodiazepines: Under specific conditions, such as the Bargellini reaction, 2-aminobenzamides can be used as starting materials to construct the seven-membered ring system of 1,4-benzodiazepine-3,5-diones. thieme-connect.de

These reactions highlight the utility of this compound as a building block for creating libraries of more complex molecules for drug discovery screening.

Conclusion

2-Amino-5-isopropoxybenzamide is a chemical compound defined more by its potential as a synthetic precursor than by its own characterized biological activity. Its structure combines the pharmacologically significant benzamide (B126) scaffold with a metabolically relevant isopropoxy group. While no direct pharmacological studies have been published, its established role as a building block for diverse and complex heterocyclic systems, such as quinazolinones and benzodiazepines, underscores its importance in the field of medicinal chemistry. Future research may focus on synthesizing and evaluating derivatives of this compound to explore new therapeutic possibilities.

Medicinal Chemistry Strategies for Lead Optimization of 2 Amino 5 Isopropoxybenzamide Derivatives

Hit-to-Lead Identification and Validation in Benzamide (B126) Chemical Series

The initial phase of drug discovery, known as hit-to-lead, involves identifying promising "hit" compounds from large-scale screening and validating their potential as a starting point for a drug development program. researchgate.netnih.gov For benzamide series, this process often begins with high-throughput screening (HTS) where large libraries of chemical compounds are tested for their ability to interact with a specific biological target. nih.govrsc.org

Once initial hits are identified, they undergo a rigorous validation process. This involves confirming the activity of the hit compound and ensuring that the observed biological effect is due to the compound itself and not an artifact. This validation often includes re-synthesis and re-testing of the compound to ensure reproducibility. The chemical space around the initial hit is then explored to understand the basic structural requirements for activity. researchgate.net For example, in the development of trypanosomacides, a novel hit, 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide, was identified through HTS and subsequently explored to establish a preliminary structure-activity relationship (SAR). researchgate.net

The benzamide core itself is a common feature in many biologically active molecules, and its presence in a screening hit can provide an attractive starting point for optimization. researchgate.net The validation phase also seeks to determine if the hit compound has "drug-like" properties and if it belongs to a chemical series that is amenable to chemical modification and optimization. nih.govrsc.org

Optimization of Potency and Efficacy

Following hit validation, the lead optimization phase aims to enhance the desirable properties of the compound, primarily its potency and efficacy.

A cornerstone of lead optimization is the iterative design-synthesis-test cycle. diva-portal.org In this process, medicinal chemists design new derivatives of the lead compound based on existing SAR data and computational modeling. These new compounds are then synthesized in the laboratory and tested for their biological activity. The results of these tests provide new insights that inform the next round of design, creating a continuous loop of improvement. diva-portal.org

This iterative approach allows for a systematic exploration of how different chemical modifications affect the compound's activity. For instance, in the development of novel HDAC inhibitors, researchers designed and synthesized a series of benzamide-based derivatives by modifying the length of the molecule and altering substitutions on the terminal benzene (B151609) rings. nih.gov The resulting compounds were then evaluated for their inhibitory potency against class I HDAC enzymes, with the data from each iteration guiding the synthesis of the next generation of compounds. nih.gov

Target affinity refers to the strength of the binding interaction between a drug and its biological target. researchgate.net High affinity is often a prerequisite for high potency. Medicinal chemists employ several strategies to improve target affinity, including:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, obtained through techniques like X-ray crystallography, to design molecules that fit precisely into the binding site. This allows for the rational design of modifications that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the target. acs.org

SAR-Guided Modifications: Systematically altering different parts of the molecule and observing the effect on affinity. This can involve changing functional groups, altering the size or shape of the molecule, or introducing conformational constraints. acs.org For example, the introduction of fluorine atoms into benzamide derivatives has been shown to increase their binding affinity to the protein Cereblon (CRBN). acs.org

Intrinsic efficacy describes the ability of a drug-receptor complex to produce a biological response. wikipedia.org While a drug may bind with high affinity, it must also be able to induce the necessary conformational changes in the target to elicit the desired effect. Strategies to improve intrinsic efficacy often involve fine-tuning the electronic and steric properties of the molecule to better stabilize the active state of the target protein. wikipedia.org

The following table illustrates the impact of structural modifications on the inhibitory activity of a series of benzimidazole (B57391) derivatives targeting the FLT3 kinase. tandfonline.com

| Compound | Substituent | IC50 (µM) against FLT3 |

| 8a | methyl piperazine | 0.181 |

| 8b | 0.639 | |

| 8d | 1.03 | |

| 8e | methyl piperazine | 0.154 |

| 8f | ||

| 8g | ||

| 8h | ||

| 8i | ||

| 8k | ||

| This table is based on data from a study on FLT3 inhibitors and is for illustrative purposes. tandfonline.com The specific values for each compound are detailed in the source publication. |

Iterative Design-Synthesis-Test Cycles for Activity Enhancement

Improving Selectivity and Minimizing Off-Target Interactions

A crucial aspect of drug development is ensuring that the drug interacts specifically with its intended target and has minimal interactions with other proteins in the body, which can lead to unwanted side effects.

Rational design plays a key role in improving the selectivity of benzamide derivatives. By comparing the structures of the intended target with those of closely related off-targets, medicinal chemists can identify differences in the binding sites that can be exploited. ugr.es For example, a compound can be designed to include a chemical group that fits into a specific pocket present in the target protein but absent in off-target proteins. ugr.es

In the development of inhibitors for nitric oxide synthase (NOS) isoforms, researchers designed N-(3-(2-amino-5-substitutedphenyl)-3-hydroxypropyl)imidamides that showed selectivity for the inducible NOS (iNOS) isoform over the endothelial NOS (eNOS) isoform. ugr.es Docking studies suggested different binding modes for the inhibitors in the two isozymes, supporting the experimentally observed selectivity. ugr.es

Computational tools and algorithms are often used to navigate the vast chemical space and predict the MPO profile of virtual compounds before they are synthesized. mdpi.comresearchgate.net This allows for the prioritization of compounds that are most likely to succeed in later stages of development. The goal of MPO is to guide the design process towards high-quality compounds that are not only potent and selective but also possess the necessary pharmacokinetic properties to be effective drugs. optibrium.com

Rational Design Principles for Target Specificity

Preclinical Pharmacokinetic Characterization (In Vitro Aspects)

In the journey of drug discovery, after identifying a promising "hit" or "lead" compound such as a derivative of 2-amino-5-isopropoxybenzamide, a rigorous evaluation of its pharmacokinetic properties is essential. This phase, often termed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, is critical for optimizing the molecule to ensure it can reach its intended biological target in sufficient concentration and for an adequate duration. nih.govresearchgate.net Early in vitro characterization provides foundational data that guides the iterative process of medicinal chemistry, allowing for the selection and refinement of candidates with a higher probability of success in later-stage clinical development. zeclinics.comresearchgate.net This section focuses on the key in vitro preclinical assessments for derivatives of this compound, specifically their metabolic stability and critical physicochemical properties.

Assessment of Metabolic Stability (e.g., Microsomal Stability)

A standard method for evaluating metabolic stability is the liver microsomal stability assay . Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.govnih.gov The assay involves incubating the test compound (a this compound derivative) with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors, primarily NADPH, which initiates the enzymatic reactions. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

From the rate of disappearance of the compound, key parameters are calculated:

In Vitro Half-Life (t½, min): The time required for 50% of the compound to be metabolized. A longer half-life generally indicates greater metabolic stability.

Intrinsic Clearance (Clint, µL/min/mg microsomal protein): The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein used in the assay. Lower clearance values are typically desirable.

Medicinal chemists use this data to establish a structure-metabolism relationship. For instance, if a particular derivative of this compound shows high clearance, modifications can be made to the structure to block sites of metabolic attack. This could involve introducing sterically hindering groups or replacing metabolically labile moieties. nih.gov

Illustrative Research Findings:

In a hypothetical lead optimization campaign for this compound derivatives, a series of analogues could be synthesized to explore how substitutions on the benzamide ring affect metabolic stability. The following table presents illustrative data from such a study using human and rat liver microsomes.

| Compound ID | Modification from Parent Scaffold | Human Liver Microsome t½ (min) | Human Liver Microsome Clint (µL/min/mg) | Rat Liver Microsome t½ (min) | Rat Liver Microsome Clint (µL/min/mg) |

|---|---|---|---|---|---|

| BZ-01 (Parent) | - | 15 | 92.4 | 11 | 126.0 |

| BZ-02 | Addition of 4-fluoro on benzamide ring | 28 | 49.5 | 22 | 62.9 |

| BZ-03 | Replacement of isopropoxy with cyclopentyloxy | 45 | 30.8 | 35 | 39.6 |

| BZ-04 | Addition of N-methyl on amide | 12 | 115.5 | 9 | 154.0 |

| BZ-05 | Replacement of amino group with nitro group | > 60 | <11.6 | > 60 | <11.6 |

This table contains illustrative data for educational purposes and does not represent real experimental results for these specific compounds.

From this hypothetical data, chemists might conclude that fluorination (BZ-02) or increasing the steric bulk of the alkoxy group (BZ-03) can effectively shield the molecule from metabolic enzymes, thereby improving stability. Conversely, modifying the amide nitrogen (BZ-04) could introduce a new metabolic liability.

Evaluation of Physicochemical Properties Influencing Biological Performance (e.g., Solubility, Lipophilicity)

The ability of a drug to be absorbed and distribute to its site of action is fundamentally governed by its physicochemical properties. mdpi.com Two of the most critical parameters evaluated during lead optimization are solubility and lipophilicity. An optimal balance between these two properties is required for a successful oral drug. The molecule must be soluble enough in the aqueous environment of the gut to dissolve, yet lipophilic enough to permeate through the lipid-based cell membranes of the intestinal wall. mdpi.commdpi.com

Aqueous Solubility: Aqueous solubility is the measure of a compound's ability to dissolve in water. Poor solubility is a major hurdle in drug development, often leading to low and variable oral absorption. mdpi.com It is typically measured using methods like the shake-flask technique or higher-throughput automated methods and is often determined in buffers at physiologically relevant pH values (e.g., pH 2.0 for the stomach and pH 7.4 for plasma). mdpi.com For derivatives of this compound, which contains a basic amino group, solubility is expected to be pH-dependent.

Lipophilicity: Lipophilicity refers to a compound's affinity for fatty or non-polar environments. It is most commonly quantified as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, or the distribution coefficient (logD) at a specific pH. mdpi.com While high lipophilicity can improve membrane permeability, it can also lead to issues such as poor solubility, increased metabolic clearance, and higher plasma protein binding, all of which can reduce a drug's efficacy. mdpi.comnih.gov Medicinal chemists often aim for a "sweet spot," typically a logD value between 1 and 3 for many oral drugs.

Illustrative Research Findings:

Continuing the hypothetical optimization of the this compound scaffold, the following table illustrates how chemical modifications could influence key physicochemical properties.

| Compound ID | Modification from Parent Scaffold | Aqueous Solubility at pH 7.4 (µg/mL) | Lipophilicity (logD at pH 7.4) |

|---|---|---|---|

| BZ-01 (Parent) | - | 45 | 2.8 |

| BZ-02 | Addition of 4-fluoro on benzamide ring | 40 | 3.1 |

| BZ-03 | Replacement of isopropoxy with cyclopentyloxy | 15 | 4.2 |

| BZ-06 | Addition of a morpholine (B109124) ring to the amide nitrogen | 150 | 1.9 |

| BZ-07 | Replacement of isopropoxy with a hydroxyl group | 250 | 1.5 |

This table contains illustrative data for educational purposes and does not represent real experimental results for these specific compounds.

Future Directions and Emerging Research Avenues for 2 Amino 5 Isopropoxybenzamide

Development of Novel Synthetic Methodologies for Complex Benzamide (B126) Architectures

The synthesis of complex benzamide structures, including derivatives of 2-Amino-5-isopropoxybenzamide, is a cornerstone of medicinal chemistry. ajol.infomdpi.com Current research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes. sioc-journal.cngoogle.com One-pot synthesis methods are gaining traction as they streamline the process, reduce waste, and often lead to higher yields. sioc-journal.cn For instance, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported, showcasing a greener and more efficient alternative to traditional multi-step methods. sioc-journal.cn

Furthermore, the development of novel catalytic systems and the use of unconventional reaction conditions are being explored to construct intricate benzamide architectures. mdpi.com These methods often involve the creative use of starting materials and reagents to achieve desired chemical transformations. ajol.infomdpi.com The amide bond, a central feature of these molecules, is a key target for innovative synthetic strategies. mdpi.com Researchers are continuously seeking new ways to form this bond with greater control and efficiency, enabling the creation of diverse libraries of benzamide derivatives for biological screening. mdpi.comresearchgate.net

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is revolutionizing drug discovery by providing powerful tools for the predictive modeling and design of new therapeutic agents. cambridge.org For benzamide derivatives like this compound, computational approaches are being employed to understand their structure-activity relationships (SAR) and to design new analogs with enhanced potency and selectivity. peerj.com

Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics (MD) simulations are instrumental in this process. peerj.com For example, a study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds utilized these methods to elucidate critical interactions with their biological target and to design new, more potent inhibitors. peerj.com These computational models can predict the binding affinity and mode of interaction of a ligand with its receptor, guiding the synthesis of optimized molecules. cambridge.orgpeerj.com

Density Functional Theory (DFT) calculations are also being used to explore the quantum chemical properties of benzamide derivatives, providing insights into their electronic structure and reactivity. researchgate.net The integration of machine learning algorithms with these computational methods is further enhancing their predictive power, enabling the rapid screening of large virtual libraries of compounds. cambridge.org

Table 1: Advanced Computational Approaches in Benzamide Research

| Computational Technique | Application in Benzamide Research | Reference |

| 3D-QSAR | Establishing structure-activity relationships and guiding modifications. | peerj.com |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | peerj.comnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-receptor complexes. | peerj.com |

| DFT Calculations | Investigating electronic properties and reactivity. | researchgate.net |

| Machine Learning | Enhancing scoring functions and predicting binding affinities. | cambridge.org |

Exploration of New Biological Targets for this compound Scaffolds

The versatility of the benzamide scaffold makes it a promising framework for targeting a wide range of biological molecules implicated in various diseases. mdpi.commdpi.com While some benzamide derivatives have established targets, researchers are actively exploring new biological interactions for scaffolds like this compound. nih.govworktribe.com

Computational repurposing campaigns are being employed to identify potential new targets for existing libraries of compounds. nih.govworktribe.com These in silico methods compare the structural and electronic features of the compounds with known ligands in biological databases to predict new protein interactions. worktribe.com For instance, a study on oxindole (B195798) derivatives identified the vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target through such computational screening. nih.gov

The development of new derivatives and their subsequent screening against diverse biological targets is a key strategy. nih.gov This involves synthesizing libraries of compounds based on the this compound scaffold and testing their activity against various enzymes, receptors, and other proteins. nih.gov This exploratory approach has the potential to uncover novel therapeutic applications for this class of molecules.

Application of Systems Biology and Omics Data in Mechanism of Action Studies

Understanding the precise mechanism of action (MOA) of a drug candidate is crucial for its development and clinical success. Systems biology, in conjunction with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic approach to elucidating the complex biological pathways affected by a compound. biobide.comfrontiersin.orgresearchgate.net

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with a this compound derivative, researchers can gain a comprehensive understanding of its cellular effects. nih.govnih.gov This integrated multi-omics approach can help identify not only the primary target but also off-target effects and downstream signaling cascades. nih.gov

Systems biology platforms can integrate these vast datasets to construct network models of drug action, providing a systems-level view of how the compound perturbs cellular processes. frontiersin.orgresearchgate.net This knowledge is invaluable for predicting both efficacy and potential toxicity, ultimately guiding the development of safer and more effective therapeutics. frontiersin.org The application of these advanced methodologies will be instrumental in fully characterizing the biological activity of this compound and its analogs.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 2-Amino-5-isopropoxybenzamide?

Methodological Answer:

Synthesis of this compound typically involves multi-step reactions, including:

- Substitution reactions to introduce the isopropoxy group at the 5-position of the benzene ring.

- Amidation to form the benzamide moiety.

Critical parameters include: - Solvent selection (e.g., polar aprotic solvents like DMF for nucleophilic substitution reactions).

- Temperature control (e.g., maintaining 0–5°C during diazotization to avoid side reactions).

- Protection/deprotection strategies for the amino group to prevent undesired interactions during synthesis.

Analytical validation via HPLC (≥95% purity) and NMR (to confirm substitution patterns) is essential .

Basic Question: How can structural characterization of this compound resolve discrepancies in reported spectral data?

Methodological Answer:

Discrepancies in IR or NMR data often arise from differences in sample preparation (e.g., solvent polarity, concentration). To resolve these:

- Use deuterated solvents (DMSO-d6 or CDCl3) for consistent NMR comparisons.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C10H14N2O; theoretical MW: 178.23 g/mol).

- Compare experimental FTIR spectra with computational predictions (e.g., density functional theory) to assign vibrational modes for the amino and benzamide groups .

Advanced Question: How do electronic effects of the isopropoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The isopropoxy group is an electron-donating substituent, which:

- Activates the benzene ring toward electrophilic substitution at the para position.

- Modulates steric hindrance in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

Experimental design considerations: - Use Pd(PPh3)4 as a catalyst for C–C bond formation.

- Monitor reaction progress via TLC with UV visualization to detect intermediates.

- Compare reaction rates with analogs lacking the isopropoxy group (e.g., 2-Amino-5-chlorobenzamide) to isolate electronic vs. steric effects .

Advanced Question: How can researchers reconcile conflicting bioactivity data for this compound across different assays?

Methodological Answer:

Contradictions in bioactivity (e.g., enzyme inhibition vs. cellular toxicity) may stem from:

- Assay-specific conditions (e.g., pH, co-solvents like DMSO affecting compound stability).

- Off-target interactions in cell-based vs. cell-free systems.

Resolution strategies: - Perform dose-response curves across multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Validate with orthogonal techniques (e.g., surface plasmon resonance for kinetic analysis) .

Advanced Question: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

Key computational tools include:

- Molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., PARP-1).

- ADMET prediction (SwissADME or ADMETLab) to estimate solubility, permeability, and cytochrome P450 interactions.

- Molecular dynamics simulations (GROMACS) to evaluate conformational stability in aqueous environments.

Experimental validation via Caco-2 cell monolayers for permeability studies is recommended .

Basic Question: How can researchers differentiate degradation products of this compound under varying storage conditions?

Methodological Answer:

Degradation pathways (hydrolysis, oxidation) depend on storage:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks.

- LC-MS analysis to identify hydrolyzed products (e.g., cleavage of the benzamide group).

- Forced degradation with H2O2 (oxidative) or NaOH (hydrolytic) under controlled conditions .

Advanced Question: What strategies are effective for target identification of this compound in proteomic studies?

Methodological Answer:

- Chemical proteomics : Use a biotinylated derivative of the compound for pull-down assays, followed by LC-MS/MS to identify bound proteins.

- Thermal shift assays (TSA) : Monitor protein denaturation temperatures in the presence of the compound.

- CRISPR-Cas9 screening to identify gene knockouts that abolish compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.